ANA-773
Description
Properties
CAS No. |
1174920-78-5 |
|---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANA773; ANA-773; ANA 773. |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Ana 773
Activation Profile of Toll-Like Receptor 7 (TLR7) by ANA-773 Metabolite
This compound exerts its effects by specifically targeting and activating Toll-Like Receptor 7 (TLR7). wikipedia.orgbiocat.com TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), typically from viruses. nih.govnih.govwikipedia.org Synthetic small molecule agonists like the active metabolite of this compound can also bind to and activate TLR7. aacrjournals.org
Prodrug Conversion to Biologically Active Metabolite
This compound is administered as a prodrug and requires metabolic conversion to yield its biologically active form. wikipedia.orgbiocat.comnih.gov Following oral administration, this compound is metabolized into an active compound that is responsible for binding to and activating TLR7. biocat.comnih.gov Research indicates that this compound (also referred to as RO6864018) is a double prodrug that is initially converted by non-specific esterases to an intermediate metabolite (RO6870868), which is then further metabolized by aldehyde oxidase to the active TLR7-specific agonist (RO6871765). nih.gov Neither the parent prodrug nor the initial intermediate metabolite exhibit TLR7 agonist activity. nih.gov The active metabolite enters the plasma compartment relatively rapidly after oral administration of the prodrug. nih.gov
Specificity of Binding and Ligation to TLR7
The active metabolite of this compound demonstrates specificity in its binding and ligation to TLR7. aacrjournals.orgnih.gov This interaction occurs within the endosomes, where TLR7 is located. nih.govnih.govuniprot.org Upon binding to its agonists, TLR7 undergoes dimerization. uniprot.orgnih.gov This dimerization is a critical step that brings the Toll/interleukin-1 receptor (TIR) domains of the two receptor molecules into close proximity, enabling the recruitment of downstream adaptor proteins. uniprot.orgnih.gov While the natural ligands for TLR7 are GU-rich ssRNA sequences, synthetic small molecule agonists like the active metabolite of this compound can mimic this interaction to trigger receptor activation. nih.govnih.govaacrjournals.org Studies have shown that the active metabolite is a selective TLR7 agonist. aacrjournals.orgnih.gov
Downstream Signaling Cascades Initiated by TLR7 Activation
Activation of TLR7 by the active metabolite of this compound initiates a cascade of intracellular signaling events, primarily through the MyD88-dependent pathway. nih.govuniprot.orgnih.gov This pathway is crucial for transducing the signal from the activated receptor at the endosome to the nucleus, leading to the transcription of target genes. nih.govnih.gov
Role of MyD88 Adaptor Protein in TLR7 Signaling
Myeloid differentiation primary response protein MyD88 is a key adaptor protein in the TLR7 signaling pathway. nih.govuniprot.orgnih.gov Upon TLR7 dimerization and activation in the endosome, MyD88 is recruited to the receptor complex via homotypic interactions between their TIR domains. uniprot.orgnih.gov MyD88 acts as a central hub, recruiting other downstream signaling molecules, including members of the IL-1R-associated kinase (IRAK) family, such as IRAK4 and IRAK1, and TNF receptor-associated factor 6 (TRAF6). uniprot.orgnih.govaai.org This recruitment leads to the formation of a signaling complex known as the myddosome. uniprot.org The interaction between MyD88 and these downstream kinases is essential for initiating the subsequent signaling cascade that culminates in the activation of transcription factors like NF-κB and IRFs. uniprot.orgnih.govaai.org
Induction of Interferon Regulatory Factor (IRF) Pathways
TLR7 activation, primarily through the MyD88-dependent pathway, is a potent inducer of Interferon Regulatory Factor (IRF) pathways, particularly involving IRF7. nih.govnih.govaacrjournals.org IRF7 is a key transcription factor responsible for the expression and production of type I interferons, especially interferon-alpha (IFN-α). nih.govuniprot.orgwikipedia.org Following the recruitment of MyD88 and subsequent activation of IRAK kinases and TRAF6, IRF7 is activated in a MyD88 and TRAF6-dependent manner. nih.gov Activated IRF7 then translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I IFN genes, driving their transcription. uniprot.org While IRF7 is a master regulator of type I IFN production, particularly in plasmacytoid dendritic cells (pDCs), other IRFs like IRF5 may also be involved in TLR7/8 signaling and contribute to the induction of both type I IFNs and pro-inflammatory cytokines. nih.govnih.gov The activation of IRF pathways by the active metabolite of this compound is a critical component of its immunostimulatory activity. biocat.comaacrjournals.org
Cytokine and Chemokine Induction Profile
Activation of TLR7 by the active metabolite of this compound leads to the induction and secretion of a variety of cytokines and chemokines. biocat.comnih.govaacrjournals.org This profile includes the production of type I interferons, such as interferon-alpha (IFN-α), which are crucial for antiviral immunity and immune cell activation. biocat.comnih.govaacrjournals.orgnih.gov
Studies using human peripheral blood mononuclear cells (PBMCs) have shown that the active metabolite of this compound induces the secretion of IFN-α and various other cytokines. nih.govaacrjournals.org Elevated cytokine levels, including type I IFN, have also been observed in the plasma of treated subjects in clinical studies. aacrjournals.orgnih.gov The specific cytokine and chemokine profile induced can depend on the cell type expressing TLR7, with pDCs being major producers of IFN-α upon TLR7 engagement. nih.govnih.gov Activation of TLR7 in conventional dendritic cells (cDCs) can lead to the secretion of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6. nih.gov
Endogenous Interferon-Alpha (IFN-α) Production and Subtype Induction
Activation of TLR7 by the active metabolite of this compound induces the secretion of interferon-alpha (IFN-α) drugbank.combiocat.comaacrjournals.orgnih.gov. Large amounts of type I IFN, including IFN-α, are produced by plasmacytoid dendritic cells (pDCs) upon engagement of TLR7 drugbank.comaacrjournals.orgnih.gov. Preclinical and clinical studies in healthy volunteers have demonstrated that this compound induces endogenous interferon-alpha of multiple subtypes medkoo.comnih.gov. This induction of type I IFN is crucial for mediating immune responses, particularly those involving natural killer (NK) cells aacrjournals.org.
Secretion of Other Proinflammatory Cytokines and Chemokines
In addition to IFN-α, the active metabolite of this compound induces the secretion of various other cytokines from human peripheral blood mononuclear cells (PBMC) cultured in vitro drugbank.comaacrjournals.orgnih.gov. Cytokine levels were also observed to be elevated in the plasma of treated primates aacrjournals.org. This broad induction of cytokines contributes to a generalized immune activation drugbank.com.
Interferon-Gamma Inducible Protein (IP-10) Modulation
Increased serum levels of interferon-gamma inducible protein (IP-10) have been observed following administration of this compound nih.govpatsnap.comresearchgate.net. This increase in IP-10 levels was particularly noted in individuals who showed a virological response in the context of chronic hepatitis C treatment, suggesting a link between IP-10 modulation and treatment outcome nih.govpatsnap.comresearchgate.net.
General Cytokine and Chemokine Secretion Analysis
Stimulation of human PBMC with the active metabolite of this compound has been shown to augment cytokine secretion aacrjournals.orgbiospace.com. This secretion profile includes, but is not limited to, IFN-α and other proinflammatory cytokines drugbank.combiocat.comaacrjournals.org. While specific data tables detailing the full spectrum and quantities of secreted cytokines and chemokines were not extensively available in the provided snippets, the consistent mention across sources indicates a broad activation of cytokine and chemokine release as a key aspect of this compound's mechanism drugbank.combiocat.comaacrjournals.orgfiercebiotech.com.
Modulation of Immune Cell Subsets and Functions
The activation of TLR7 by this compound's active metabolite leads to the modulation of various immune cell subsets and their functions drugbank.comaacrjournals.org.
Impact on Plasmacytoid Dendritic Cells (pDCs)
Plasmacytoid dendritic cells (pDCs) are a primary source of large amounts of type I IFN upon engagement of TLR7 drugbank.comaacrjournals.orgnih.gov. Repeated administration of this compound has been associated with a transient reduction in the numbers of plasmacytoid dendritic cells in the blood nih.govpatsnap.comresearchgate.net. This reduction was observed in both healthy individuals and patients with chronic hepatitis C nih.govpatsnap.comresearchgate.net.
Phenotypic and Functional Changes in pDCs
Plasmacytoid dendritic cells (pDCs) are a key cell type that produces large amounts of type I interferons (IFN), particularly interferon-alpha (IFN-α), upon engagement of TLR7 nih.govdrugbank.comaacrjournals.org. Activation of TLR7 by the active metabolite of this compound induces the secretion of IFN-α and various other cytokines from human peripheral blood mononuclear cells (PBMCs) cultured in vitro nih.govdrugbank.comaacrjournals.org. Studies have reported that TLR7/9 agonists can enhance the production of IFN-α by pDCs mdpi.com. While specific detailed phenotypic changes of pDCs induced solely by this compound are not extensively detailed in the search results, TLR agonist stimulation of pDCs generally leads to an activated phenotype characterized by increased expression of markers such as HLA-DR, CCR7, and CD86 nih.govresearchgate.net. This activation enhances their capacity for antigen presentation and can influence T-cell responses nih.govresearchgate.net.
Effects on Natural Killer (NK) Cells
This compound's active metabolite promotes natural killer (NK) cell-mediated responses nih.govdrugbank.com. NK cells are critical components of the innate immune system that contribute to anti-tumor and antiviral activity through multiple mechanisms nih.govaacrjournals.orgwjgnet.com.
Enhancement of NK Cell Cytotoxicity
Stimulation of human PBMCs with the active metabolite of this compound has been shown to augment NK cell cytotoxicity aacrjournals.orgbiospace.com. This enhanced cytolysis has been observed against various target cells, including K562 erythroleukemic cells and transformed B cell lines aacrjournals.orgbiospace.com. NK cells directly lyse tumor cells through the secretion of cytotoxic granules containing molecules like perforin (B1180081) and granzymes nih.govaacrjournals.orgwjgnet.com.
IFN-α Dependency in Mediating NK Responses
The effects of this compound's active metabolite on augmenting NK cell cytotoxicity and cytokine secretion have been shown to be dependent on the presence of type I IFN aacrjournals.org. This confirms the important role of IFN-α, which is induced by TLR7 activation of pDCs, in mediating NK cell responses to TLR7 agonists like the active metabolite of this compound aacrjournals.org. Type I interferons are known to activate NK cells nih.govaacrjournals.org.
Influence on Lymphocyte and Myeloid Dendritic Cell Populations
This compound's mechanism of action involves the activation of immune cells, including dendritic cells and lymphocytes biocat.com. While the primary focus in the provided search results is on pDCs and NK cells, TLR7 activation can influence other immune cell populations. Studies with this compound have indicated that repeated administration can result in a transient reduction in the numbers of both myeloid dendritic cells (mDCs) and pDCs in the blood researchgate.netnih.gov. The broader influence on lymphocyte populations is suggested by the activation cascade initiated by TLR7 engagement, which can impact adaptive immunity by linking innate and acquired immune responses mdpi.com. Activated platelets, for instance, can interact with lymphocyte subclasses and dendritic cells, influencing adaptive immune responses ahajournals.org.
Augmentation of Antibody-Dependent Cellular Cytotoxicity (ADCC)
In addition to directly enhancing NK cell activation and cytotoxicity, the active metabolite of this compound has also been shown to enhance antibody-dependent cellular cytotoxicity (ADCC) nih.govdrugbank.comaacrjournals.orgbiospace.com. ADCC is a mechanism by which immune cells, primarily NK cells, can recognize and kill antibody-coated target cells aacrjournals.orgwjgnet.com. Treatment of human PBMCs with the active metabolite of this compound augmented the cytolysis of rituximab (B1143277) (an anti-CD20 antibody)-bound, CD20-expressing B cell tumor lines aacrjournals.org. This indicates that this compound can enhance the ability of NK cells to kill tumor cells that are opsonized with therapeutic antibodies aacrjournals.org.
Preclinical Biological Activity and Pathway Perturbation Studies
In Vitro Cellular Model Investigations
In vitro studies using various cellular models have been instrumental in understanding the biological effects of ANA-773's active metabolite aacrjournals.org. These investigations have primarily utilized human peripheral blood mononuclear cells (PBMCs) and specific cell lines to assess immune cell activation and downstream effects aacrjournals.org.
Studies in Human Peripheral Blood Mononuclear Cells (PBMC)
Human PBMCs, which include a mixed population of immune cells such as lymphocytes (T cells, B cells, NK cells) and monocytes, have been a key model for evaluating the effects of the active metabolite of this compound aacrjournals.orge-century.us. Stimulation of PBMCs with the active metabolite has demonstrated significant immunomodulatory effects aacrjournals.org.
Cytokine and Chemokine Production in PBMC Cultures
A prominent effect of stimulating human PBMCs with the active metabolite of this compound is the induction of cytokine and chemokine secretion aacrjournals.orgdrugbank.comnih.gov. The active metabolite has been shown to induce the secretion of interferon-alpha (IFN-α) and various other cytokines from human PBMCs cultured in vitro aacrjournals.orgdrugbank.comnih.gov. Type I interferons, such as IFN-α, are crucial in mediating NK cell responses to TLR7 agonists aacrjournals.org. Studies have indicated that TLR7-specific agonists, like the active metabolite of this compound, are particularly effective at inducing type I IFN and IFN-regulated chemokines in human PBMCs nih.gov.
While specific data tables detailing the levels of individual cytokines and chemokines were not consistently available across the search results in a format suitable for direct extraction into a table, the research consistently reports the induction of IFN-α and other cytokines aacrjournals.orgdrugbank.comnih.gov. Some studies also mention the induction of IP-10 (CXCL10), an IFN-inducible chemokine, in patients treated with this compound, which correlated with reduced viral RNA levels researchgate.net. Other relevant cytokines and chemokines in immune responses include TNF-α, IL-1, IL-6, IL-8 (CXCL8), MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), which are often assessed in PBMC cultures stimulated with immune modulators oup.comarvojournals.orgmdpi.com.
NK Cell Activity Augmentation in PBMC
The active metabolite of this compound has been shown to augment NK cell cytotoxicity and cytokine secretion when human PBMCs are stimulated in vitro aacrjournals.org. This enhancement of NK cell activity is considered a key mechanism by which the compound mediates anti-tumor responses aacrjournals.orgdrugbank.comnih.gov. The effects on NK cells were found to be dependent on the presence of type I IFN, underscoring the importance of IFN-α in this process aacrjournals.org. NK cells are critical components of the innate immune system that can directly lyse tumor cells and promote apoptosis through the production of IFN-γ aacrjournals.orgnih.govfrontiersin.org.
ADCC Enhancement in PBMC using Transformed Cell Lines
In addition to enhancing the direct recognition and killing of tumor cells by NK cells, the active metabolite of this compound also enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) aacrjournals.orgdrugbank.comnih.govbiospace.com. Treatment of human PBMCs with the active metabolite augmented the cytolysis of transformed B cell lines, specifically those bound by rituximab (B1143277) (an anti-CD20 antibody) aacrjournals.orgfiercebiotech.com. This indicates that the active metabolite of this compound can enhance the ability of immune cells, likely NK cells which are major mediators of ADCC, to kill antibody-coated tumor cells aacrjournals.orgdrugbank.comnih.gov.
Analysis in Specific Cell Lines
Beyond studies in mixed PBMC populations, the effects of the active metabolite of this compound have also been investigated in specific cell lines to understand its targeted effects.
Erythroleukemic Cell Line Responses to this compound Metabolite
Studies using cell lines, including the K562 erythroleukemic cell line, have demonstrated that human PBMCs stimulated with the active metabolite of this compound augmented NK cell cytotoxicity and cytokine secretion against these cells aacrjournals.orgbiospace.com. K562 cells are a commonly used target cell line for assessing NK cell-mediated cytotoxicity in vitro aacrjournals.org. While the search results confirm that K562 cells were used as targets to show the enhanced killing by this compound metabolite-stimulated PBMCs, detailed data tables specifically on the response of the erythroleukemic cell line itself to the metabolite (e.g., changes in gene expression or signaling pathways within K562 cells directly treated with the metabolite) were not found within the provided search snippets, other than their use as targets for ADCC and NK cytotoxicity assays aacrjournals.orgbiospace.com. Research on erythroleukemia cell lines like HEL and K562 often focuses on different therapeutic targets and pathways nih.govresearchgate.net.
Transformed B Cell Line Studies
Studies utilizing human peripheral blood mononuclear cells (PBMC) cultured in vitro have shown that the active metabolite of this compound can induce the secretion of interferon-alpha (IFN-alpha) and various other cytokines. wikipedia.org When these stimulated PBMC were co-cultured with transformed B cell lines, an increase in natural killer (NK) cell cytotoxicity and cytokine secretion directed against the tumor cells was observed. wikipedia.org The reduction of these in vitro effects upon neutralization of IFN-alpha confirmed the crucial role of cytokines induced by the TLR7 agonist in mediating the killing of tumor cells. wikipedia.org Furthermore, the active metabolite of this compound was found to enhance antibody-dependent cellular cytotoxicity (ADCC). wikipedia.orgidrblab.net This was demonstrated against transformed B cells targeted by the anti-CD20 antibody rituximab, where treatment of PBMC containing killer cells with the active metabolite led to more efficient killing. wikipedia.orgidrblab.net
Cellular Replicon System Studies
This compound functions as an oral prodrug of a potent and selective small-molecule TLR7 agonist. nih.govnih.govuni.lu Preclinical and studies in healthy volunteers have shown that this compound induces endogenous interferon-alpha (IFN-alpha) of multiple subtypes in human PBMC. nih.govnih.govuni.lu
In vitro studies using conditioned media from PBMC that had been exposed to the active metabolite of this compound demonstrated inhibition of HCV replication. nih.gov This finding supports the mechanism by which this compound, through TLR7 activation and subsequent interferon induction, exerts antiviral effects. While detailed data from preclinical replicon assays were not available in the provided snippets, the induction of IFNs via the TLR7 pathway by this compound is the basis for its expected antiviral activity in such systems.
The antiviral activity of this compound is intrinsically linked to its interaction with host proteins, primarily through the TLR7 pathway. This compound's active metabolite acts as an agonist for TLR7, a pattern recognition receptor expressed in immune cells such as B cells and dendritic cells (DCs). nih.govuni.lu Activation of TLR7 initiates a cascade of immune stimulatory events. idrblab.net This cascade involves the induction and secretion of host proteins, including interferon-alpha and other cytokines, from human PBMC. wikipedia.orgidrblab.netnih.govnih.govuni.lu The dependence of the observed antiviral activity against transformed B cell lines on IFN-alpha confirms the critical role of this host protein in the mechanism of action. wikipedia.org In clinical studies, the reduction in serum HCV RNA levels observed with this compound treatment was correlated with the induction of endogenous IFNs and interferon-stimulated gene products (such as IFN-alpha and IP-10), highlighting the involvement of these host factors in the antiviral response. uni.lu Changes in the numbers of myeloid and plasmacytoid dendritic cells in the blood were also observed upon repeated administration of this compound, further indicating the engagement of host immune cells in the response. uni.lu
Inhibition of Viral Replication in Replicon Assays (e.g., HCV)
In Vivo Preclinical Model Studies
Preclinical pharmacology studies have indicated that this compound is capable of eliciting desired immune responses in vivo.
Investigations in Primate Models (e.g., Cynomolgus Monkeys)
Efficient delivery of TLR7 agonists, including this compound, to the systemic circulation in primates, such as cynomolgus monkeys, has been a consideration in the development of these compounds. Preclinical studies in primate models have been conducted to evaluate the pharmacologic features of this compound and related TLR7 agonists.
Preclinical studies have demonstrated that this compound can induce systemic immune responses. This immune stimulation includes the induction of interferon-alpha and other interferon-dependent responses. These responses were shown to be sustained over a period of 13 weeks with every-other-day dosing in preclinical settings. As an oral inducer of endogenous interferons acting via the TLR7 pathway, this compound's mechanism is designed to achieve systemic immune engagement. nih.gov Activation of TLR7 by the active metabolite of this compound initiates immune stimulatory events with the potential to mediate activity through the induction of cytolytic activity by immune cells, implying a systemic effect. idrblab.net The ability to achieve safe systemic engagement of the immune system with oral TLR7 agonists like this compound has been previously demonstrated.
Modulation of Immunostimulatory Responses by Dosing Regimen
Preclinical pharmacology studies with this compound have indicated that the resulting immune responses can be influenced by both the dose administered and the schedule of administration. fiercebiotech.combiospace.comhepatitiscentral.com This suggests that the dosing regimen plays a role in shaping the profile of immune activation.
Investigations have shown that an every-other-day dosing schedule of this compound in preclinical studies was capable of achieving immune stimulation at a magnitude considered to have therapeutic potential. biospace.com This pattern of immune stimulation, including the induction of interferon-alpha (IFN-α) and other interferon-dependent responses, was observed to be sustained over extended dosing periods, such as 13 weeks. biospace.com The extensive preclinical work conducted with this compound has highlighted the significance of the administration schedule in modulating the characteristics of the immune response. fiercebiotech.com
Cellular Activation Profiles in Peripheral Blood
Studies evaluating the effects of this compound's active metabolite on human peripheral blood mononuclear cells (PBMCs) in vitro have demonstrated the induction of IFN-α and a variety of other cytokines. aacrjournals.orgbiospace.comnih.gov Stimulation of human PBMCs with the active metabolite led to augmented natural killer (NK) cell cytotoxicity and increased cytokine secretion. aacrjournals.orgbiospace.com
In the context of chronic hepatitis C patients, in vitro stimulation of PBMCs from individuals who showed a virological response to this compound treatment revealed a high frequency of IFN-α-producing plasmacytoid dendritic cells (pDCs) upon exposure to this compound. patsnap.com
Observations in both healthy individuals and chronic hepatitis C patients early after administration of the TLR7 agonist included a mild and transient reduction in the number of lymphocytes in peripheral blood. patsnap.com Furthermore, repeated administration of this compound resulted in transient decreases in the numbers of myeloid and plasmacytoid dendritic cells in the blood. patsnap.com Notably, reduced pDC counts and elevated serum levels of IFN-α and IFN-γ inducible protein (IP-10) were specifically observed in virological responders. patsnap.com
The cellular activation profile induced by this compound's active metabolite involves the stimulation of dendritic cells and the enhancement of NK cell cytotoxicity. biocat.com This activation leads to the production of proinflammatory cytokines, including IFN-α, and contributes to enhanced antibody-dependent cellular cytotoxicity (ADCC). biocat.com
The following table summarizes observed cellular activation and cytokine production:
| Cell Type / Molecule | Effect of this compound Active Metabolite (In Vitro/In Vivo) | References |
| Human PBMCs | Induced secretion of IFN-α and other cytokines | aacrjournals.orgbiospace.comnih.gov |
| NK Cells | Augmented cytotoxicity and cytokine secretion | aacrjournals.orgbiospace.com |
| Plasmacytoid Dendritic Cells | High frequency of IFN-α production (in responders) | patsnap.com |
| Lymphocytes | Mild transient reduction (early after administration) | patsnap.com |
| Myeloid Dendritic Cells | Transiently reduced numbers (repeated administration) | patsnap.com |
| Plasmacytoid Dendritic Cells | Transiently reduced numbers (repeated administration) | patsnap.com |
| Serum IFN-α | Increased levels (in responders) | patsnap.com |
| Serum IP-10 | Increased levels (in responders) | patsnap.com |
Evaluation in Disease Models (e.g., for Immunological Activation)
Preclinical evaluation and early clinical observations have provided insights into the potential of this compound to induce immunological activation relevant to disease treatment.
Anti-Pathogen Immune Response Induction in Models
Preclinical studies and investigations in healthy volunteers have demonstrated the induction of endogenous IFN-α, supporting the potential application of this compound in treating chronic hepatitis C virus (HCV) infection. nih.govpatsnap.com As an oral inducer of endogenous interferons acting via the TLR7 pathway, this compound has shown the capacity to elicit immune responses relevant to controlling viral infections. biospace.com
In a clinical trial involving patients with chronic hepatitis C, this compound treatment resulted in an interferon-dependent response that correlated with a significant reduction in serum HCV RNA levels at higher doses. nih.gov The observed decline in viral load in these patients is likely attributable to differences in the induction of endogenous interferons and IFN-stimulated gene products, such as IFN-α and IP-10, following TLR7 ligation by this compound. patsnap.com
Anti-Tumor Immune Activation in Preclinical Cancer Models
Preclinical studies have indicated promising anti-tumor activity mediated by NK cells upon treatment with this compound's active metabolite. aacrjournals.orgresearchgate.net These studies demonstrated increased cytokine secretion, enhanced cytolysis of tumor cells (partially mediated by increased IFN-γ levels), and augmented antibody-dependent tumor cytotoxicity (associated with increased IFN-α levels). researchgate.net
The active metabolite of this compound has been shown to activate anti-tumor responses through NK cells. aacrjournals.org In vitro experiments using human PBMCs stimulated with the active metabolite resulted in increased NK cell cytotoxicity and cytokine secretion when tested against K562 erythroleukemic cells and transformed B cell lines. aacrjournals.orgbiospace.com The enhancement of NK cell activation in these studies was found to be dependent on the presence of type I IFN, underscoring the role of IFN-α in mediating NK cell responses to TLR7 agonists. aacrjournals.orgbiospace.com
Furthermore, the active metabolite of this compound also enhanced ADCC. aacrjournals.orgbiospace.com Treatment of human PBMCs with the active metabolite led to augmented cytolysis of transformed B cell lines targeted by the anti-CD20 antibody rituximab. aacrjournals.orgbiospace.com These findings suggest that TLR7 is a potentially attractive therapeutic target for the treatment of malignancies. aacrjournals.org
Activation of TLR7 by this compound's biologically active metabolite initiates a series of immune stimulatory events with the potential to exert anti-tumor effects. fiercebiotech.com This includes the induction of cytolytic activity by both CD8 T cells and NK cells against tumor cells, either directly or through ADCC. fiercebiotech.com The therapeutic potential of targeting the TLR7 pathway in cancer stems from its fundamental role in activating the immune system, which is essential for controlling tumor growth, invasion, and metastasis. fiercebiotech.com
| Disease Model | Observed Immune Activation / Outcome | References |
| Chronic Hepatitis C | Induction of endogenous IFN-α; dose-related IFN-dependent reduction in serum HCV RNA levels; increased serum IFN-α and IP-10 (responders) | nih.govbiospace.compatsnap.com |
| Preclinical Cancer Models | Promising NK cell-mediated antitumor activity; increased cytokine secretion; enhanced tumor cell cytolysis and ADCC; potential for CD8 T cell activity | aacrjournals.orgfiercebiotech.combiospace.comresearchgate.net |
Molecular and Cellular Determinants of Ana 773 Responsiveness
Factors Influencing TLR7-Mediated Immune Activation
Activation of TLR7 by the active metabolite of ANA-773 initiates a signaling pathway that is critical for inducing immune responses, particularly the production of type I interferons like IFN-α. wikipedia.orgbiocat.com Several factors inherent to the target cells and their environment can modulate the magnitude and nature of this activation.
Intrinsic Cellular Properties Affecting IFN-α Production
The capacity of cells to produce IFN-α in response to TLR7 ligation by this compound's active metabolite is significantly influenced by their intrinsic properties. Plasmacytoid dendritic cells (pDCs) are the primary producers of large amounts of type I IFNs upon TLR7 engagement. nih.govaacrjournals.org Studies have shown that the frequency of IFN-α-producing pDCs in vitro is higher in peripheral blood mononuclear cells (PBMCs) from individuals who exhibit a virological response to this compound treatment. researchgate.net Conversely, IFN-α was not induced in non-responders. researchgate.net This suggests that the inherent ability of an individual's pDCs to produce IFN-α is a key determinant of responsiveness to this compound.
Receptor Expression Patterns in Target Cells
The expression level and localization of TLR7 within target cells are crucial for mediating the effects of this compound. TLR7 is primarily located in endosomes within immune cells. mdpi.com Different immune cell subsets express varying levels of TLR7. For instance, TLR7 has been shown to be expressed by both normal human B cells and chronic lymphocytic leukemia (CLL) cells. aacrjournals.org Studies investigating the effects of this compound's active metabolite on CLL cells in vitro demonstrated that exposure induced apoptosis in CLL cells but not in normal B cells, highlighting potential differences in responsiveness based on cell type and possibly TLR7 signaling nuances or downstream pathways. aacrjournals.org The specific expression patterns of TLR7 and associated signaling molecules in different immune cell populations contribute to the differential responses observed upon this compound administration.
Gene Expression Signatures Associated with this compound Activity
Activation of TLR7 by this compound leads to significant changes in gene expression profiles in responsive cells, driving the innate and adaptive immune responses.
Interferon-Stimulated Gene (ISG) Induction Profiles
A hallmark of TLR7 activation and the subsequent production of type I IFNs is the induction of a wide array of Interferon-Stimulated Genes (ISGs). researchgate.netmedrxiv.org These genes play critical roles in antiviral defense and immune modulation. Studies with this compound have shown dose-related increases in various markers of IFN-α response, including the induction of ISGs. nih.gov For example, induction of ISG15 has been observed following this compound administration. researchgate.net This induction can occur even in the absence of detectable serum IFN-α in some cases, suggesting a potentially pre-systemic mechanism of action or localized ISG induction. researchgate.net The specific profile of ISGs induced can vary depending on the cell type and the context of immune activation.
Broader Transcriptomic Responses to TLR7 Ligation
Here is a table summarizing some key research findings related to this compound's cellular and molecular effects:
| Finding | Cellular/Molecular Aspect | Relevant Section | Source(s) |
| Metabolized to active form that activates TLR7. | Mechanism of Action | Introduction | wikipedia.orgbiocat.com |
| Stimulates dendritic cells and enhances NK cell cytotoxicity. | Immune Cell Activation | Introduction | biocat.com |
| Induces production of proinflammatory cytokines, including IFN-α. | Cytokine Production | Introduction, 4.1.1, 4.2.2 | biocat.comresearchgate.netnih.govpatsnap.com |
| Higher frequency of IFN-α-producing pDCs in responders. | Intrinsic Cellular Properties (IFN-α Production) | 4.1.1 | researchgate.net |
| Induces apoptosis in CLL cells but not normal B cells in vitro. | Receptor Expression/Cell Specificity | 4.1.2 | aacrjournals.org |
| Activates classical NF-κB pathway in CLL cells. | Broader Transcriptomic Responses | 4.2.2 | aacrjournals.org |
| Dose-related increases in markers of IFN-α response, including ISGs. | ISG Induction Profiles | 4.2.1 | nih.gov |
| Induction of ISG15 observed. | ISG Induction Profiles | 4.2.1 | researchgate.net |
| Increased serum IFN-α and IP-10 in virological responders. | Broader Transcriptomic Responses | 4.2.2 | patsnap.com |
Research Methodologies and Analytical Approaches for Ana 773 Studies
In Vitro and Cell-Based Assay Techniques
In vitro and cell-based assays are fundamental to understanding the direct effects of ANA-773 and its active metabolite on immune cells and their functions outside of a living organism. These techniques allow for controlled environments to study cellular responses, cytokine production, and changes in cell populations.
Primary Cell Isolation and Culture (e.g., PBMC)
Primary cells, particularly peripheral blood mononuclear cells (PBMCs), are frequently used in studies evaluating the immune-stimulatory properties of this compound. PBMCs, which include lymphocytes (T cells, B cells, NK cells) and monocytes, provide a relevant mixed population of immune cells that express TLR7. In vitro studies have involved exposing human PBMCs to the active metabolite of this compound to assess the induction of interferon-alpha (IFN-α) and other cytokines. idrblab.net Conditioned media from PBMCs exposed to the active metabolite of this compound have also been utilized in further studies, for instance, to investigate antiviral effects. The isolation of PBMCs typically involves density gradient centrifugation from whole blood.
Cytokine Detection Assays (e.g., ELISA, Luminex)
Activation of TLR7 by this compound's active metabolite leads to the production and secretion of various cytokines and chemokines. nih.govgoogleapis.com Enzyme-linked immunosorbent assays (ELISA) and similar multiplex platforms like Luminex are standard methods used to quantify the levels of these secreted immune mediators in cell culture supernatants or biological fluids such as serum. Studies have measured the levels of proinflammatory cytokines, including interferon-alpha (IFN-α) and IFN-γ inducible protein (IP-10), following exposure to this compound or its active form. idrblab.netgoogleapis.com For example, dose-related increases in various markers of IFN-α response have been observed. uni.lu Elevated serum levels of interferon (IFN)-α and IP-10 were noted in individuals treated with this compound. idrblab.net
Flow Cytometry for Immunophenotyping and Functional Analysis
Flow cytometry is a powerful technique used to identify and quantify different cell populations within a heterogeneous sample, as well as to assess the expression of intracellular and surface markers that indicate cell activation, differentiation, or function. In the context of this compound research, flow cytometry has been employed to evaluate the modulation of peripheral leukocyte populations following administration. idrblab.net This includes assessing changes in the numbers and phenotypes of dendritic cells (DCs), such as plasmacytoid DCs (pDCs), which are known to express high levels of TLR7 and are key producers of type I interferons. idrblab.netgoogleapis.com Flow cytometry can also be used for broader immunophenotyping and functional analysis of immune cells.
Reporter Gene Assays for TLR7 Activation
Reporter gene assays are utilized to measure the activation of specific signaling pathways, such as the downstream pathway initiated by TLR7 ligation. These assays typically involve a cell line engineered to express TLR7 and a reporter gene (e.g., luciferase) under the control of a promoter responsive to the activation of the TLR7 signaling cascade, such as an NF-kB response element. Upon activation of TLR7 by an agonist like the active metabolite of this compound, the signaling pathway is initiated, leading to the activation and nuclear translocation of transcription factors like NF-kB, which in turn drives the expression of the reporter gene. The activity of the reporter gene, often measured by luminescence, serves as a quantitative indicator of TLR7 activation. While specific data for this compound in this format is not detailed in the provided snippets, this technique is a standard method for screening and evaluating the potency of TLR7 agonists. The functional activity of a TLR7 reporter cell line has been validated using the TLR7 ligand R848, demonstrating the assay's utility in monitoring TLR7-induced NF-kB activity.
Molecular Biology Techniques
Molecular biology techniques are essential for investigating the impact of this compound on gene expression patterns within immune cells, providing insights into the transcriptional programs activated by TLR7 stimulation.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis is a widely used technique in biological research to detect specific proteins in a sample of tissue homogenate or extract and to measure changes in their expression levels or phosphorylation status. This method is crucial for investigating cellular signaling pathways and the impact of compounds like this compound on protein dynamics. The process typically involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. plos.orglife-science-alliance.orgnih.govsonics.commdpi.com Detection of phosphorylated proteins often requires the use of antibodies that specifically recognize the phosphorylated form of the protein, allowing researchers to assess the activation state of signaling molecules. life-science-alliance.orgnih.govmdpi.com
In the context of this compound, which acts via TLR7, Western blot analysis could be employed to examine the expression and phosphorylation of key proteins involved in the TLR7 signaling pathway. Activation of TLR7 leads to a cascade of events involving adaptor proteins and kinases, ultimately resulting in the activation of transcription factors that drive the production of type I interferons and other cytokines. cancer.govnih.gov Western blotting could be used to monitor changes in the levels and phosphorylation status of proteins such as MyD88, IRAK4, TRAF6, IRF7, and components of the NF-κB pathway following exposure to this compound or its active metabolite. This provides insights into how this compound modulates these critical signaling components.
Protein-Protein Interaction Studies (if relevant to TLR7 signaling)
Protein-protein interactions (PPIs) are fundamental to cellular function, as most proteins carry out their roles by interacting with other proteins. nih.gov Studying these interactions can reveal how proteins assemble into complexes, participate in signaling pathways, and execute biological processes. Various methods are used to study PPIs, including co-immunoprecipitation, pull-down assays, yeast two-hybrid systems, and more recently, high-throughput techniques. nih.govmdpi.comresearchgate.netnih.gov
Given that this compound is a TLR7 agonist, protein-protein interaction studies are highly relevant to understanding its mechanism of action. The TLR7 signaling pathway involves a series of protein interactions, starting with the binding of the agonist to TLR7, followed by the recruitment of adaptor proteins like MyD88, and the subsequent assembly of signaling complexes that activate downstream kinases and transcription factors. nih.gov PPI studies could be used to investigate how this compound or its active metabolite influences the formation or disruption of these complexes. For example, co-immunoprecipitation could be used to confirm the interaction between activated TLR7 and MyD88 in the presence of the drug or to study the assembly of the Myddosome complex. Such studies can provide detailed molecular insights into how this compound triggers the downstream signaling cascade that leads to interferon production. The STRING database provides information on known and predicted protein-protein interactions, including those involving human TLR7 protein. string-db.org
Preclinical In Vivo Study Designs
Preclinical in vivo studies using animal models are essential for evaluating the pharmacological activity, efficacy, and safety of drug candidates before human trials. nih.govbiocytogen.com These studies aim to mimic aspects of the human disease state and assess the drug's effects within a complex biological system.
Animal Model Selection and Immunological Readouts
The selection of appropriate animal models is critical for preclinical studies of this compound, given its role as an immunomodulator acting via TLR7. Animal models are chosen based on their relevance to the disease being studied (e.g., viral infections like hepatitis or cancer) and their immune system's response to TLR7 activation. Commonly used animal models in immunology and infectious disease research include mice (such as BALB/c and C57BL/6 strains), rats, and non-human primates. nih.govbiocytogen.comasm.orgomu.edu.trbiorxiv.orgresearchgate.net Immunodeficient mouse models, such as NSG mice, are often used for studies involving human cells or xenografts, although their utility for evaluating TLR7 agonists that rely on intact innate immunity might be limited unless specifically reconstituted with human immune cells. nih.govbiocytogen.comomu.edu.tr
Immunological readouts in these studies typically include assessing the activation of immune cells, the production of cytokines and chemokines, and the generation of antigen-specific immune responses. For a TLR7 agonist like this compound, key readouts would involve measuring levels of type I interferons (IFN-alpha, IFN-beta), other cytokines (e.g., TNF-alpha, IL-6, IL-12), and chemokines (e.g., IP-10) in serum, plasma, or tissue samples. biospace.comnih.govasm.orgpatsnap.com Flow cytometry can be used to analyze changes in immune cell populations, such as the activation of dendritic cells, NK cells, and T cells. cancer.govnih.gov In studies involving viral infections, viral load reduction is a primary efficacy readout. biospace.comnih.gov For cancer studies, tumor growth inhibition and the infiltration of immune cells into the tumor microenvironment are important endpoints. biorxiv.orgfiercebiotech.com Preclinical pharmacology studies with this compound have shown that it can elicit desired immune responses in animal models. biospace.com
Pharmacodynamic Marker Assessment in Preclinical Models
Pharmacodynamic (PD) markers are indicators that demonstrate a biological response to a drug, reflecting its mechanism of action. frontiersin.orgnih.gov In preclinical studies of this compound, PD markers are crucial for confirming target engagement (TLR7 activation) and assessing the resulting immune stimulation. Given that this compound is a prodrug that is metabolized to its active form, measuring the active metabolite's concentration and its correlation with PD responses is important.
Key pharmacodynamic markers for this compound include the induction of type I interferons and other cytokines. biospace.comnih.govpatsnap.com Dose-dependent increases in markers of IFN-alpha response have been observed in studies with this compound. nih.gov Changes in the expression of interferon-stimulated genes (ISGs) can also serve as PD markers, indicating the downstream effects of type I interferon signaling. patsnap.com Additionally, changes in the numbers and activation status of immune cell populations, such as plasmacytoid dendritic cells (pDCs) and NK cells, which are key responders to TLR7 activation, can be assessed as PD markers. cancer.govnih.govpatsnap.com Transient reductions in the numbers of myeloid and plasmacytoid dendritic cells in blood have been observed after this compound administration in studies. patsnap.com In the context of viral diseases like hepatitis C, a decrease in viral RNA levels is a critical PD marker reflecting the antiviral efficacy driven by the immune response. biospace.comnih.govpatsnap.com
Computational and Systems Biology Approaches
Computational and systems biology approaches play an increasingly important role in drug discovery and development by providing tools to analyze complex biological data and model biological systems. nih.govmdpi.com
Network-Based Gene Correlation Analysis
Network-based gene correlation analysis is a systems biology approach used to identify modules or networks of genes that are co-expressed or functionally related. nih.govmdpi.comfrontiersin.orgresearchgate.net This method involves analyzing large-scale gene expression data (e.g., from microarrays or RNA sequencing) to identify genes whose expression levels are significantly correlated across different samples or conditions. These correlations can suggest functional relationships or involvement in common biological pathways. nih.govnih.gov Weighted gene co-expression network analysis (WGCNA) is a common technique used to construct gene co-expression networks and identify modules of highly correlated genes. frontiersin.org
In the context of this compound, network-based gene correlation analysis could be applied to gene expression data from in vitro studies (e.g., immune cells treated with this compound) or preclinical in vivo studies. By identifying modules of genes whose expression is correlated with TLR7 activation or with the administration of this compound, researchers can gain insights into the biological processes and pathways modulated by the compound. For example, this approach could help identify networks of interferon-stimulated genes that are coordinately upregulated following this compound treatment or identify immune signaling pathways that are significantly impacted. patsnap.com Integrating gene expression data with protein-protein interaction networks can further enhance the analysis, providing a more comprehensive view of the molecular mechanisms at play. nih.govmdpi.com This type of analysis can help prioritize genes and pathways for further experimental validation and contribute to a deeper understanding of this compound's effects on the intricate network of the immune response.
Theoretical Implications and Future Directions in Preclinical Research for Tlr7 Agonists Including Ana 773
Leveraging TLR7 Agonism for Immunomodulatory Strategies
TLR7 agonists, by activating innate immune pathways, hold theoretical potential for modulating the immune system to combat various diseases, including infectious diseases and cancer. medkoo.comfiercebiotech.comsci-hub.sekarger.com
Conceptual Framework for Immune System Harnessing in Disease Models
The conceptual framework for harnessing the immune system using TLR7 agonists like ANA-773 in disease models is based on the fundamental role of TLR7 in recognizing pathogen-associated molecular patterns (PAMPs), particularly single-stranded RNA (ssRNA), which is common in viruses. karger.comoup.comfrontiersin.org Activation of TLR7 primarily occurs in endosomal compartments of immune cells such as plasmacytoid dendritic cells (pDCs) and B lymphocytes, although it is also found on myeloid dendritic cells (mDCs) and monocytes. karger.com This activation initiates a cascade of immune stimulatory events. fiercebiotech.com
In preclinical models, activation of TLR7 by the biologically active metabolite of this compound has been shown to induce the secretion of IFN-α and other cytokines from human peripheral blood mononuclear cells (PBMCs). fiercebiotech.combiospace.com This cytokine induction is a key component of the innate antiviral response and can also influence adaptive immunity. karger.comoup.com Furthermore, preclinical studies with this compound demonstrated increased NK cell cytotoxicity and cytokine secretion against tumor cells. sci-hub.sebiospace.comnih.gov This effect was shown to be dependent on the cytokines induced by the TLR7 agonist, particularly IFN-α. biospace.com The enhancement of NK cell activity, including direct cytolysis of tumor cells and antibody-dependent cellular cytotoxicity (ADCC), underscores the potential for TLR7 agonists to contribute to anti-tumor immunity. fiercebiotech.comsci-hub.sebiospace.comnih.gov
The theoretical implication is that by mimicking viral infection signals, TLR7 agonists can "alert" the immune system to a threat, thereby enhancing immune surveillance and response against pathogens or aberrant cells like tumor cells. This can lead to the induction of cytolytic activity by CD8 T cells against tumor cells and cytolytic activity of NK cells. fiercebiotech.com
Potential for Combination Strategies in Preclinical Settings
Preclinical research suggests a strong potential for combining TLR7 agonists with other therapeutic modalities to enhance efficacy. The rationale for combination strategies stems from the ability of TLR7 agonists to stimulate both innate and adaptive immune responses, which can be synergistic with other immunotherapies or conventional treatments.
For instance, preclinical data showed that the active metabolite of this compound enhanced rituximab-mediated ADCC against transformed B cells. fiercebiotech.combiospace.com This suggests that combining this compound with therapeutic antibodies could improve the targeting and killing of cancer cells. fiercebiotech.combiospace.com
The potential benefits of combining TLR7 agonists with targeted agents, therapeutic antibodies, and/or chemotherapy have been hypothesized based on preclinical investigations. fiercebiotech.com The activation of the host immune system by TLR7 agonists plays an essential role in controlling the growth, invasion, and metastasis of cancer cells, providing a theoretical basis for such combinations in oncology models. fiercebiotech.com
Furthermore, the induction of type I IFNs by TLR7 agonists can suppress tumor cell proliferation, upregulate MHC expression, and increase IFN-γ levels in synergy with IL-12, potentially improving antigen presentation and priming of adaptive immune responses by dendritic cells. sci-hub.se This suggests potential synergy with approaches that enhance T cell activity, such as checkpoint inhibitors, although specific preclinical data on this compound in combination with checkpoint inhibitors were not prominently found in the search results. However, the general principle of combining TLR agonists with checkpoint inhibitors has shown promising effects in other preclinical and clinical studies. frontiersin.org
Addressing Challenges in TLR7 Agonist Research
Despite the promising theoretical implications, the development of TLR7 agonists like this compound has faced challenges, primarily related to managing the intensity and specificity of immune activation and understanding the variability in response. sci-hub.seoup.com
Modulating Immune Activation Profile for Desired Biological Outcomes
One significant challenge is modulating the immune activation profile elicited by TLR7 agonists to achieve desired therapeutic outcomes while minimizing potential off-target effects or excessive inflammation. Preclinical pharmacology studies with this compound demonstrated that the profile of the immune response could be modulated by both dose and schedule of administration. fiercebiotech.comnatap.org This highlights the complexity of finding the optimal balance of immune stimulation.
TLR7 is expressed on various immune cells, and its activation can lead to the release of a broad spectrum of cytokines. karger.com While the induction of type I IFNs is often desired for antiviral and anti-tumor effects, excessive or prolonged production of proinflammatory cytokines can lead to systemic toxicity. sci-hub.seoup.com
Preclinical research aims to understand how different chemical structures of TLR7 agonists, as well as their formulation and delivery, can influence the specific immune cell subsets activated and the cytokine milieu produced. The goal is to sculpt the immune response towards a therapeutic, rather than a pathogenic, profile. The importance of schedule in sculpting the profile of immune activation was noted in preclinical investigations with this compound. fiercebiotech.com
Unexplored Areas and Advanced Research Techniques
Despite the progress in understanding TLR7 agonism, several areas remain relatively unexplored in preclinical research, and advanced techniques can be leveraged to gain deeper insights.
One unexplored area is the potential long-term effects of chronic TLR7 activation, particularly in the context of autoimmune complications. While preclinical studies with this compound aimed to assess safety over extended periods, a comprehensive understanding of the potential for breaking immune tolerance with chronic stimulation is crucial. natap.org
Further research is needed to fully elucidate the optimal delivery strategies for TLR7 agonists to specific tissues or cells to maximize therapeutic effects while minimizing systemic exposure and associated toxicities. sci-hub.seoup.com Preclinical models can be used to evaluate novel delivery systems, such as nanoparticles or targeted conjugates, that can selectively deliver TLR7 agonists to desired sites.
Advanced research techniques, such as single-cell RNA sequencing, mass cytometry, and spatial transcriptomics, can provide high-resolution insights into the cellular and molecular changes that occur in response to TLR7 activation in preclinical models. These techniques can help identify specific cell subsets that are most responsive to TLR7 agonists, characterize their activation state, and map their interactions within the tissue microenvironment.
Furthermore, the application of artificial intelligence (AI) and machine learning approaches to analyze complex preclinical datasets generated from high-throughput screening or multi-omics studies can help identify potential biomarkers of response, predict optimal combination therapies, and design more effective TLR7 agonists with tailored immune activation profiles. mdpi.com
Investigating the interplay between TLR7 signaling and other innate and adaptive immune pathways in various disease contexts represents another important area for future preclinical research. Understanding how TLR7 activation influences or is influenced by other pattern recognition receptors or immune checkpoints can inform the development of more rational and effective combination therapies.
Application of Omics Technologies (e.g., Proteomics, Metabolomics)
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput methods for comprehensively analyzing biological molecules and understanding complex biological systems scielo.org.mxbiobide.comhumanspecificresearch.org. The application of these technologies in preclinical research for TLR7 agonists, including insights derived from studies with this compound, offers significant potential to deepen our understanding of their mechanisms of action and identify predictive biomarkers biobide.comcrownbio.com.
Proteomics, the large-scale study of proteins, can reveal how TLR7 agonism alters protein expression profiles in immune cells and the tumor microenvironment humanspecificresearch.orgcrownbio.com. This can help identify key signaling pathways activated by TLR7, changes in the abundance of immune cell markers, and the modulation of proteins involved in antigen processing and presentation. For instance, studies with other TLR7 agonists have shown the potential to influence the expression of molecules involved in T-cell function and the polarization of the TME aacrjournals.orgoup.comresearchgate.net.
Metabolomics involves the comprehensive analysis of metabolites within biological samples scielo.org.mxhumanspecificresearch.org. Applying metabolomics to preclinical models treated with TLR7 agonists could provide insights into metabolic changes occurring in immune cells and tumor cells upon activation crownbio.com. Cancer cells often exhibit altered metabolism, and understanding how TLR7 agonism influences these metabolic pathways could reveal new avenues for therapeutic intervention or identify metabolic markers associated with response or resistance crownbio.com. Metabolomic profiles in liquid biopsies may also serve as non-invasive biomarkers reflecting the patient's biochemical state and response to treatment scielo.org.mx.
Integrating data from multiple omics technologies (multi-omics) can provide a more holistic view of the biological effects of TLR7 agonists in preclinical models biobide.comcrownbio.com. By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can explore the complex interactions and networks within biological systems, potentially uncovering novel therapeutic targets and biomarkers for predicting treatment outcomes biobide.comcrownbio.com. This integrated approach can help to bridge the gap between initial immune activation by TLR7 agonists and the downstream effects on the tumor and systemic immunity.
Development of Advanced In Vitro Models (e.g., Organoids, 3D Cultures) to Study this compound Effects
Advanced in vitro models, such as organoids and three-dimensional (3D) cell cultures, are increasingly being utilized in preclinical research to better replicate the complexity of human tissues and tumors compared to traditional two-dimensional (2D) cell cultures frontiersin.orgcrownbio.comijbs.comnih.gov. These models offer a more physiologically relevant environment for studying drug effects, including those of TLR7 agonists like this compound frontiersin.orgijbs.com.
Organoids are miniaturized, self-assembling 3D structures derived from stem cells or patient tissues that can recapitulate the morphology and function of their original organs or tumors frontiersin.orgijbs.comnih.gov. Patient-derived tumor organoids (PDTOs), in particular, retain the genetic variability and histological characteristics of the original tumor, making them valuable for studying tumor biology and evaluating drug responses in a more personalized manner frontiersin.orgnih.gov. While traditional organoid models may lack functional vasculature and immune components, ongoing research is focused on developing more complex co-culture systems that incorporate immune cells to better model the tumor microenvironment and tumor-immune interactions frontiersin.orgcrownbio.comnih.gov.
3D cell cultures, including spheroids and organoids, offer advantages over 2D cultures by providing a more realistic representation of cell-cell and cell-extracellular matrix interactions, as well as gradients of nutrients and oxygen frontiersin.orgijbs.comnih.gov. These factors can significantly influence cellular behavior and response to therapeutics. Utilizing advanced in vitro models to study the effects of TLR7 agonists such as this compound could provide more predictive data on their efficacy and mechanisms in a context that more closely mimics the in vivo situation. For example, these models could be used to investigate how TLR7 activation affects immune cell infiltration, activation, and interaction with tumor cells within a structured 3D environment.
Furthermore, integrating advanced in vitro models with technologies like microfluidics ("organoids-on-a-chip") can create even more physiologically relevant systems that simulate the dynamic environment of human tissues, including blood flow and nutrient exchange frontiersin.orgijbs.combiocompare.com. These sophisticated models can facilitate a deeper understanding of how TLR7 agonists distribute and exert their effects within tissues, potentially revealing insights not possible with simpler models.
Investigations into Long-Term Immunological Programming by TLR7 Agonism in Preclinical Models
A key theoretical implication of TLR7 agonism in preclinical research is its potential to induce long-lasting immunological memory nih.govresearchgate.netjcancer.org. Activation of TLR7 can bridge the innate and adaptive immune systems, leading to the generation of antigen-specific T cells and potentially providing durable antitumor immunity oup.comresearchgate.netaacrjournals.org. Preclinical studies with various TLR agonists, including those with TLR7 activity, have explored their ability to enhance adaptive immune responses and establish immunological memory that can prevent tumor recurrence nih.govresearchgate.netjcancer.org.
Investigations into the long-term immunological programming by TLR7 agonism in preclinical models involve studying the persistence and function of immune cell populations, particularly memory T cells and B cells, following treatment. This can include assessing the ability of the immune system to mount a recall response upon re-exposure to tumor antigens. Studies have shown that TLR7 activation can promote dendritic cell maturation and improve T-cell priming in vaccination settings nih.govresearchgate.net.
Future preclinical research should focus on comprehensively characterizing the long-term immune landscape after TLR7 agonist treatment using techniques such as flow cytometry, mass cytometry, and single-cell RNA sequencing to analyze immune cell subsets and their activation states over extended periods. Understanding how TLR7 agonism influences the development and maintenance of immunological memory is crucial for designing therapeutic strategies that can lead to durable responses and prevent disease relapse. This includes investigating the role of different immune cell types, such as memory CD8+ T cells and long-lived plasma cells, in mediating long-term protection.
Conclusion for Academic Research on Ana 773
Summary of Key Preclinical Immunological Findings
Preclinical studies have established that ANA-773 functions as a prodrug, being metabolized into a biologically active form that directly engages and activates TLR7. This activation is a critical step in initiating a cascade of immune stimulatory events. A key finding from in vitro studies using human peripheral blood mononuclear cells (PBMCs) is the induction of significant cytokine secretion upon stimulation with the active metabolite of this compound. Notably, this includes the production of interferon-alpha (IFN-alpha) and various other proinflammatory cytokines medkoo.combiocat.combiospace.comaacrjournals.org.
Furthermore, research has demonstrated that activation of TLR7 by the active metabolite of this compound leads to the stimulation of dendritic cells (DCs) and a marked enhancement of natural killer (NK) cell cytotoxicity medkoo.combiocat.comaacrjournals.org. This augmented NK cell activity has been observed against tumor cell lines, such as K562 erythroleukemic cells and transformed B cell lines biospace.comaacrjournals.org. The mechanism underlying this enhanced tumor cell killing was shown to be dependent on the presence of type I interferons, highlighting the crucial role of IFN-alpha induced by the TLR7 agonist biospace.comaacrjournals.org.
Beyond direct cellular cytotoxicity, the active metabolite of this compound was also found to enhance antibody-dependent cellular cytotoxicity (ADCC) medkoo.combiocat.combiospace.comaacrjournals.org. Specifically, treatment of human PBMCs with the active metabolite augmented the cytolysis of transformed B cell lines targeted by the anti-CD20 antibody rituximab (B1143277) aacrjournals.org. Preclinical pharmacology studies have indicated that the immune responses elicited by this compound can be modulated, suggesting that both the dose and schedule of administration influence the profile of immune activation fiercebiotech.comnatap.org. The activation of TLR7 by the active metabolite initiates immune stimulatory events with the potential to mediate anti-tumor activity through the induction of cytolytic activity by both CD8 T cells and NK cells fiercebiotech.com.
The key preclinical immunological findings are summarized in the table below:
| Immunological Effect | Observation | Relevant Immune Cells Involved | Dependence on IFN-alpha |
| Cytokine Secretion | Induction of IFN-alpha and other proinflammatory cytokines | PBMCs | Not directly specified |
| DC Stimulation | Activation observed upon TLR7 engagement | Dendritic Cells | Not directly specified |
| Enhanced NK Cell Cytotoxicity | Increased killing of tumor cell lines (K562, transformed B cells) | Natural Killer (NK) Cells | Yes biospace.comaacrjournals.org |
| Enhanced Antibody-Dependent Cytotoxicity | Augmented lysis of antibody-targeted tumor cells (e.g., rituximab-bound B cells) | NK Cells, PBMCs | Not directly specified |
| Induction of Cytolytic Activity | Potential to mediate anti-tumor activity | CD8 T cells, NK cells | Not directly specified |
Broader Significance of this compound Research for TLR7 Agonist Development in Immunomodulation
The research conducted on this compound holds significant implications for the broader development of TLR7 agonists as immunomodulatory agents. TLR7 plays a fundamental role in the innate immune system's recognition of single-stranded RNA, often associated with viral pathogens medkoo.combiocat.comaacrjournals.orgnih.govoup.com. The success demonstrated in preclinical studies with this compound underscores the potential of targeting this receptor to stimulate host immune responses for therapeutic benefit.
The finding that this compound, as an oral prodrug, can effectively induce endogenous type I interferons, such as IFN-alpha, is particularly significant for the development of antiviral therapies medkoo.comnih.govwikipedia.orgnih.gov. Type I IFNs are crucial components of the antiviral innate immune response. The oral bioavailability of this compound represents an advantage over injectable interferon therapies.
Furthermore, the preclinical data highlighting the ability of this compound's active metabolite to stimulate DCs and enhance NK cell activity is highly relevant for cancer immunotherapy medkoo.combiocat.comaacrjournals.org. TLR7 agonists are of considerable interest in oncology due to the established role of innate immunity in controlling tumor growth and metastasis fiercebiotech.com. The precedent set by topical imiquimod, another TLR7 agonist approved for certain skin cancers, supports the therapeutic potential of this class of compounds fiercebiotech.com.
Outlook for Fundamental Academic Contributions to the Field of Innate Immunity and Immunopharmacology
Academic research on compounds like this compound makes fundamental contributions to the fields of innate immunity and immunopharmacology. By elucidating the specific mechanisms through which this compound's active metabolite activates TLR7 and triggers downstream signaling pathways, these studies deepen our understanding of TLR7 biology and its role in initiating innate immune responses medkoo.combiocat.comaacrjournals.orgnih.govoup.com. The detailed investigation into the induction of type I IFNs, the activation of DCs, and the enhancement of NK cell function provides valuable data on the intricate cellular and molecular events that follow TLR7 engagement medkoo.combiocat.combiospace.comaacrjournals.orgnih.gov.
The research into this compound's characteristics as an oral prodrug and the impact of administration parameters on immune responses contributes to the academic understanding of drug delivery and pharmacodynamics in the context of innate immune modulation medkoo.comfiercebiotech.comnatap.orgwikipedia.orgnih.govnih.gov. This knowledge is essential for optimizing the therapeutic index of TLR7 agonists and minimizing potential off-target effects.
Studies involving this compound in models of viral infections and cancer contribute to the academic understanding of host-pathogen interactions and tumor immunology, specifically how innate immune pathways can be leveraged for therapeutic intervention fiercebiotech.comnih.govoup.comnih.govmdpi.com. The findings related to enhanced ADCC further contribute to the academic exploration of how different arms of the immune system, innate and adaptive, can be synergistically activated by immunomodulatory agents biospace.comaacrjournals.org.
Q & A
Q. What molecular mechanisms underlie ANA-773's activation of TLR7, and how can researchers experimentally validate its agonistic activity?
- Methodological Answer: this compound is a prodrug converted to its active metabolite, which binds TLR7 in dendritic cells (DCs) and B cells. To validate TLR7 agonism, use in vitro assays with human peripheral blood mononuclear cells (PBMCs) or DC lines. Measure cytokine production (e.g., IFN-α, IL-6) via ELISA or multiplex assays. Compare dose-response curves with known TLR7 agonists (e.g., imiquimod) and include TLR7-knockout controls to confirm specificity. Phase I trial data showed a ≥1.26 log10 reduction in HCV RNA levels, supporting its immunomodulatory role .
Q. Which preclinical models are optimal for assessing this compound’s pharmacokinetics (PK) and antiviral efficacy?
- Methodological Answer: Use HCV-infected chimeric mice with humanized livers to evaluate viral load reduction and PK parameters (e.g., bioavailability, half-life). Measure plasma concentrations of this compound and its metabolite via LC-MS/MS. For translational relevance, correlate murine PK data with human phase I results (e.g., 10-day treatment efficacy). Include control groups receiving ribavirin or direct-acting antivirals (DAAs) to benchmark potency .
Q. How should researchers design experiments to assess this compound’s immunogenicity and potential off-target effects?
- Methodological Answer: Conduct cytokine profiling in serum/plasma samples from animal models or clinical trial participants using Luminex or MSD platforms. Pair this with transcriptomic analysis (RNA-seq or NanoString) of TLR7 pathway genes in PBMCs. Monitor for systemic inflammation markers (e.g., CRP, TNF-α) and compare with baseline levels. Include longitudinal sampling to track temporal immune responses .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in viral load reduction between preclinical models and clinical trials of this compound?
- Methodological Answer: Discrepancies may arise from species-specific TLR7 expression or differences in immune cell recruitment. Address this by using humanized mouse models or ex vivo human liver slices infected with HCV. Perform comparative dose-ranging studies and apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust for interspecies variability. Reanalyze phase IIa trial data to identify subpopulations with enhanced responsiveness (e.g., IL-28B genotype) .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values from in vitro data. For clinical data, apply mixed-effects models to account for interpatient variability. Report 95% confidence intervals and use bootstrapping to assess robustness. Visualize results with dose-response heatmaps or forest plots stratified by demographic factors .
Q. How can researchers optimize combination therapies involving this compound and DAAs to mitigate resistance and enhance synergy?
- Methodological Answer: Design factorial experiments testing this compound with DAAs (e.g., NS5A inhibitors) at varying concentrations. Use the Bliss independence model to quantify synergy. Perform RNA sequencing on HCV isolates to identify resistance mutations post-treatment. In clinical trials, employ adaptive trial designs with pre-specified endpoints (e.g., sustained virologic response at 12 weeks) to evaluate combinatorial efficacy .
Q. What strategies are effective in addressing contradictory data on this compound’s cytokine induction profile across studies?
- Methodological Answer: Conduct meta-analyses of published cytokine datasets, adjusting for assay sensitivity (e.g., ELISA vs. MSD) and cohort characteristics (e.g., baseline immune status). Validate findings using standardized protocols across multiple labs. Apply principal component analysis (PCA) to identify cytokine clusters associated with treatment response or adverse events .
Data Management & Reproducibility
Q. How should researchers ensure reproducibility when replicating this compound’s preclinical results?
- Methodological Answer: Follow the ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding. Share raw data (e.g., viral load measurements, cytokine concentrations) in public repositories like Figshare or Zenodo. Provide step-by-step protocols for compound preparation and dosing in supplementary materials .
Q. What are best practices for curating and annotating this compound-related research data?
- Methodological Answer: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Annotate datasets with metadata such as experimental conditions (e.g., cell type, MOI), instrument settings, and software versions. Store data in structured formats (e.g., .csv, .HDF5) and include a README file describing variables and units .
Ethical & Reporting Standards
Q. How should researchers address ethical considerations in clinical trials involving this compound?
- Methodological Answer:
Obtain informed consent highlighting this compound’s investigational status and potential immune-related adverse events (e.g., flu-like symptoms). Adhere to CONSORT guidelines for clinical trial reporting, including CONSORT flow diagrams and intention-to-treat analysis. Publish negative or inconclusive results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
